physicochemical properties of 2-((1-Phenylethoxy)carbonyl)benzoic acid
physicochemical properties of 2-((1-Phenylethoxy)carbonyl)benzoic acid
An In-Depth Technical Guide to the Physicochemical Properties of 2-((1-Phenylethoxy)carbonyl)benzoic Acid
Introduction
In the landscape of drug discovery and materials science, a thorough understanding of a molecule's physicochemical properties is the bedrock upon which successful development is built. These properties govern everything from reaction kinetics and product purity to a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive technical overview of 2-((1-Phenylethoxy)carbonyl)benzoic acid, a molecule of interest for its potential as a versatile synthetic intermediate and a scaffold in medicinal chemistry.
Due to the limited availability of direct experimental data for this specific compound, this document adopts a dual approach. First, it presents a robust profile of predicted physicochemical properties derived from established computational models. Second, and more critically, it offers detailed, field-proven experimental protocols for the empirical determination of these essential parameters. This guide is designed for researchers, scientists, and drug development professionals, providing not just data, but the expert-driven methodologies and causal reasoning required to generate and interpret such data in a laboratory setting.
Molecular Identity and Structural Attributes
The foundational step in characterizing any chemical entity is to establish its identity and understand its structure. The arrangement of functional groups within 2-((1-Phenylethoxy)carbonyl)benzoic acid provides critical clues to its chemical behavior.
The molecule incorporates three key functional domains:
-
A Carboxylic Acid Group: This is the primary acidic center, suggesting a pH-dependent ionization and aqueous solubility. It is a strong hydrogen bond donor and acceptor.
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An Ester Group: This linkage contributes to the molecule's polarity and is a potential site for hydrolysis.
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Two Phenyl Rings: These aromatic systems introduce significant nonpolar character, contributing to the molecule's lipophilicity and potential for π-π stacking interactions.
The interplay between the hydrophilic carboxylic acid and the lipophilic phenyl and ester components dictates the molecule's overall physicochemical profile, particularly its solubility and membrane permeability characteristics.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| IUPAC Name | 2-[(1-phenylethoxy)carbonyl]benzoic acid |
| CAS Number | 33533-53-8[1] |
| Molecular Formula | C₁₆H₁₄O₄[1] |
| Molecular Weight | 270.28 g/mol [1] |
| SMILES | CC(OC(=O)c1ccccc1C(O)=O)c1ccccc1[1] |
Predicted Physicochemical Properties
In modern chemical research, in silico prediction tools are invaluable for prioritizing candidates and designing experiments.[2] Computational models, such as those employing Quantitative Structure-Property Relationship (QSPR) and fragment-based algorithms like those used in ACD/Labs software, provide reliable estimations where experimental data is not yet available.[1][3][4]
The predictions below are generated based on the compound's structure and serve as a baseline for experimental verification.
Table 2: Predicted Physicochemical Data
| Property | Predicted Value | Significance in Drug Development |
|---|---|---|
| pKa (strongest acidic) | 3.5 ± 0.2 | Governs the ionization state at physiological pH, impacting solubility, absorption, and target binding. |
| LogP | 3.1 ± 0.5 | Measures lipophilicity; a key predictor of membrane permeability and ADME properties. |
| Aqueous Solubility (LogS) | -3.8 ± 0.6 | Indicates solubility in water; critical for bioavailability and formulation. A value of -3.8 corresponds to approximately 0.158 g/L. |
| Melting Point (Tm) | 130-150 °C | Influences solubility and dissolution rate through its relation to crystal lattice energy.[5] |
Note: These values are estimations from computational models and should be confirmed experimentally.
Experimental Determination Protocols
The following sections detail the standard operating procedures for empirically measuring the core . The causality behind key steps is explained to provide a deeper understanding of the methodology.
Determination of Acid Dissociation Constant (pKa)
The pKa is arguably the most critical physicochemical parameter for an ionizable compound, as it dictates the charge state of the molecule in different pH environments. Potentiometric titration is a robust and widely accepted method for its determination.[6]
Experimental Protocol: Potentiometric Titration
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Preparation of the Analyte Solution: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a suitable co-solvent mixture (e.g., methanol/water or DMSO/water). The co-solvent is necessary due to the compound's predicted low aqueous solubility but should be kept to the minimum volume required for dissolution to reduce its effect on the apparent pKa.
-
System Calibration: Calibrate a pH meter/potentiometer using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0). This ensures the accuracy of the pH measurements.
-
Titration Setup: Place the analyte solution in a thermostatted vessel maintained at 25 °C. Introduce a calibrated pH electrode and a micro-burette containing a standardized titrant (e.g., 0.1 M NaOH).
-
Titration Execution: Add the titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added. The process is continued until the pH has passed the equivalence point by at least 1-2 pH units.
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized to its conjugate base. This can be calculated precisely using the first derivative of the titration curve.
Caption: Workflow for pKa determination by potentiometric titration.
Determination of Lipophilicity (LogP)
Lipophilicity is a measure of a compound's preference for a lipid-like (nonpolar) environment versus an aqueous (polar) one. The octanol-water partition coefficient (P) is the standard measure, typically expressed as its logarithm (LogP). The Shake-Flask method is the traditional and most reliable technique.
Experimental Protocol: Shake-Flask Method for LogP
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Phase Preparation: Prepare mutually saturated solvents by mixing 1-octanol and purified water in a separation funnel. Shake vigorously for 24 hours and then allow the phases to separate completely. This pre-saturation is critical to prevent volume changes during the experiment.
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Stock Solution: Prepare a stock solution of the compound in the 1-octanol phase at a known concentration (e.g., 1 mg/mL).
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Partitioning: In a glass vial, combine a precise volume of the octanol stock solution with a precise volume of the aqueous phase (typically a 1:1 or 1:2 ratio).
-
Equilibration: Tightly cap the vial and shake it gently on a mechanical shaker for a sufficient time (e.g., 24 hours) at a constant temperature (25 °C) to allow the compound to reach partitioning equilibrium. Centrifugation is then used to ensure complete separation of the two phases.
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Quantification: Carefully sample both the octanol and aqueous phases. Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7] A reversed-phase C18 column with a mobile phase of acetonitrile and acidified water is typically suitable for benzoic acid derivatives.[7]
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Calculation: Calculate LogP using the formula: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Water] )
Caption: Workflow for equilibrium solubility determination.
Spectroscopic and Chromatographic Profile
Structural elucidation and purity assessment rely on a combination of spectroscopic and chromatographic techniques. While experimental spectra for the title compound are not publicly available, a predicted profile can be constructed based on its known structure and data from analogous compounds. [8][9][10][11] Table 3: Predicted Spectroscopic and Chromatographic Data
| Technique | Feature | Expected Observation |
|---|---|---|
| ¹H NMR | Carboxylic Acid Proton (-COOH) | A broad singlet, δ ≈ 10-12 ppm. |
| Aromatic Protons (Ar-H) | Multiplets in the range δ ≈ 7.2-8.2 ppm. | |
| Methine Proton (-CH-) | A quartet, δ ≈ 5.5-6.0 ppm. | |
| Methyl Protons (-CH₃) | A doublet, δ ≈ 1.6-1.8 ppm. | |
| ¹³C NMR | Carbonyl Carbons (C=O) | Two signals, δ ≈ 165-175 ppm. |
| Aromatic Carbons (Ar-C) | Multiple signals, δ ≈ 125-145 ppm. | |
| Methine Carbon (-CH-) | A signal, δ ≈ 70-75 ppm. | |
| Methyl Carbon (-CH₃) | A signal, δ ≈ 20-25 ppm. | |
| FT-IR | O-H Stretch (Carboxylic Acid) | A very broad band, 2500-3300 cm⁻¹. [12] |
| C=O Stretch (Ester & Acid) | Two strong, sharp bands, ~1720 cm⁻¹ (ester) and ~1690 cm⁻¹ (acid). [12][13] | |
| C-O Stretch (Ester) | A strong band, 1250-1300 cm⁻¹. | |
| Mass Spec. (EI) | Molecular Ion [M]⁺ | m/z = 270. |
| Key Fragments | m/z = 149 (benzoyl cation fragment), m/z = 121 (carboxyphenyl fragment), m/z = 105 (phenylethyl cation). [14][15] |
| RP-HPLC | Retention | Expected to be well-retained on a C18 column with a mobile phase of acetonitrile/water with 0.1% formic or phosphoric acid. [7]|
Conclusion
2-((1-Phenylethoxy)carbonyl)benzoic acid is an aromatic carboxylic acid with physicochemical properties that are dominated by the balance between its acidic, polar carboxyl group and its significant nonpolar, lipophilic regions. Its predicted low pKa, moderate LogP, and low aqueous solubility classify it as a compound that would likely exhibit permeability-limited absorption if considered as a drug candidate. The experimental protocols detailed in this guide provide a clear and robust framework for the empirical validation of these critical parameters. The synergy of computational prediction and rigorous experimental determination is essential for advancing chemical compounds through the development pipeline, enabling informed decisions in synthesis, formulation, and biological testing.
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